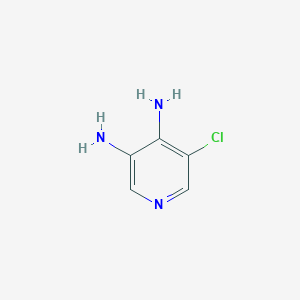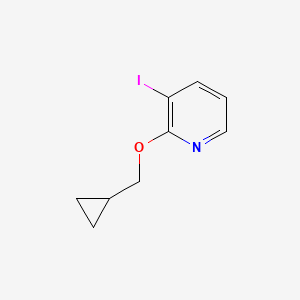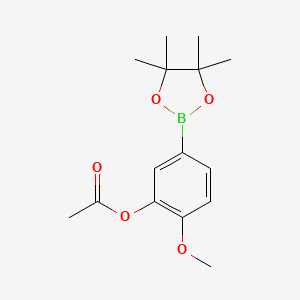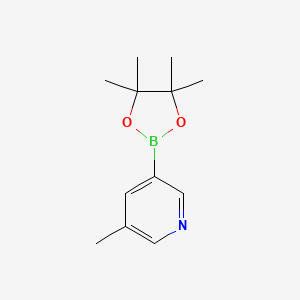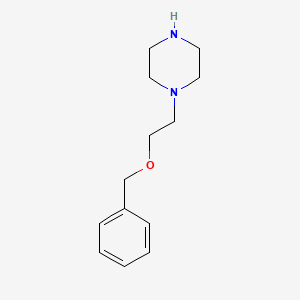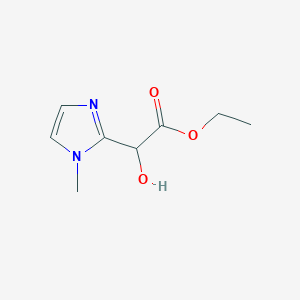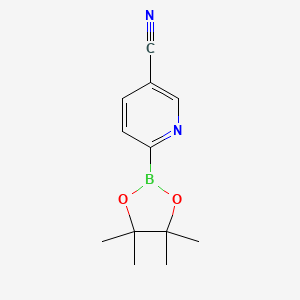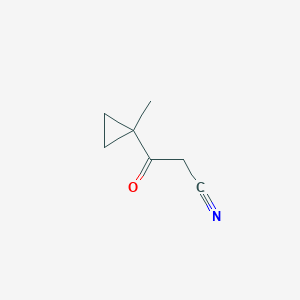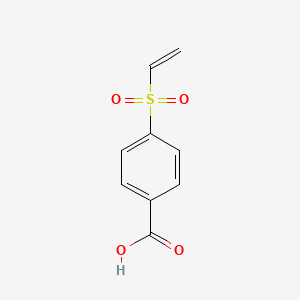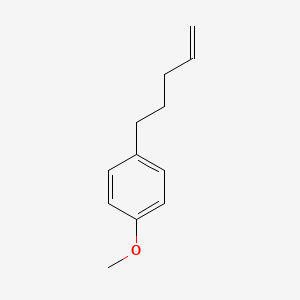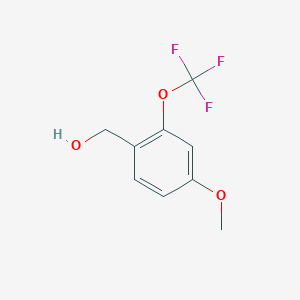
4-Methoxy-2-(trifluoromethoxy)benzyl alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Methoxy-2-(trifluoromethoxy)benzyl alcohol” is an organic compound with the molecular formula C9H9F3O3 . It is a derivative of benzyl alcohol, with additional methoxy and trifluoromethoxy functional groups attached to the benzene ring .
Synthesis Analysis
The synthesis of trifluoromethoxylated compounds, such as “4-Methoxy-2-(trifluoromethoxy)benzyl alcohol”, has been a topic of great interest due to their importance in pharmaceuticals and agrochemicals . A method for direct C-H trifluoromethoxylation of arenes and heteroarenes has been reported, which involves the use of trifluoromethoxide anion and is mediated by silver salts .Molecular Structure Analysis
The molecular structure of “4-Methoxy-2-(trifluoromethoxy)benzyl alcohol” consists of a benzene ring with a methoxy group (OCH3), a trifluoromethoxy group (OCF3), and a benzyl alcohol group (CH2OH) attached to it .Chemical Reactions Analysis
The trifluoromethoxylation reaction is one of the most important research hotspots in the field of organic chemistry . The trifluoromethoxy group’s electron-withdrawing effects and high lipophilicity make these compounds important targets in pharmaceuticals and agrochemicals .Aplicaciones Científicas De Investigación
Photocatalytic Oxidation
The compound and its derivatives (e.g., 4-methoxybenzyl alcohol, 4-(trifluoromethyl)benzyl alcohol) have been studied for photocatalytic oxidation into corresponding aldehydes using a titanium dioxide photocatalyst under O2 atmosphere. This process is effective under both UV-light and visible light irradiation (Higashimoto et al., 2009).
Protecting Group for Carboxylic Acids
4-Methoxy-α-methylbenzyl alcohol, a derivative, has been introduced as a new protecting group for carboxylic acids. The hydrolysis of corresponding esters was achieved using specific reagents, showing compatibility with various functional groups (Yoo, Kim Hye, & Kyu, 1990).
Electron-Withdrawing Properties
The trifluoromethoxy group in compounds like 4-(trifluoromethoxy)anisole demonstrates superior electron-withdrawing capacity compared to methoxy and trifluoromethyl groups. This property significantly affects the reactivity of the compound in various chemical reactions (Castagnetti & Schlosser, 2002).
Root Differentiation in Plants
The root differentiating properties of various benzyl alcohols, including methoxy derivatives like 4-methoxybenzyl alcohol, have been investigated. These compounds were found to influence the rooting activity in bean cuttings, demonstrating potential applications in plant growth regulation (Vázquez, Rodriguez, & Torron, 1983).
Benzylation of Alcohols
The compound has been involved in the study of the benzylation of alcohols. For example, 2-benzyloxy-1-methylpyridinium triflate, a related compound, has been used to convert alcohols into benzyl ethers (Poon & Dudley, 2006).
Oxidation Reactions
Studies have shown that the oxidation of methoxy substituted benzyl phenyl sulfides, related to the compound of interest, can differentiate between various types of oxidants. This research highlights the reactivity of these compounds in oxidation reactions (Lai, Lepage, & Lee, 2002).
Safety And Hazards
“4-Methoxy-2-(trifluoromethoxy)benzyl alcohol” should be handled with care. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash off immediately with plenty of water .
Propiedades
IUPAC Name |
[4-methoxy-2-(trifluoromethoxy)phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O3/c1-14-7-3-2-6(5-13)8(4-7)15-9(10,11)12/h2-4,13H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHDKYNYQDSSHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CO)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590662 |
Source


|
| Record name | [4-Methoxy-2-(trifluoromethoxy)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2-(trifluoromethoxy)benzyl alcohol | |
CAS RN |
886502-52-9 |
Source


|
| Record name | [4-Methoxy-2-(trifluoromethoxy)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


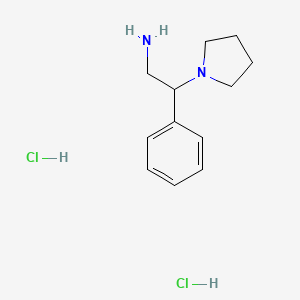
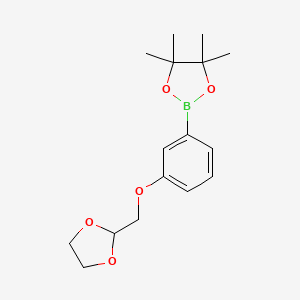
![4,4,5,5-Tetramethyl-2-(4-cyclopropylcarbonylphenyl)-[1,3,2]dioxaborolane](/img/structure/B1356587.png)
